N-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethoxy-4-quinazolinamine is a chemical compound that exhibits potential pharmacological properties. It is structurally characterized by a quinazolinamine core modified with a benzodioxole moiety. This compound has gained attention in medicinal chemistry due to its possible applications in treating various conditions, particularly in the realm of neurology and psychiatry.
The compound is documented in various scientific literature and patent databases, which detail its synthesis, properties, and potential applications. Notably, its structural characteristics have been explored in patents related to phosphodiesterase inhibitors, indicating potential therapeutic uses in sexual dysfunction treatments and other disorders .
N-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethoxy-4-quinazolinamine belongs to the class of quinazolinamines, which are known for their diverse biological activities. This compound can be classified as a heterocyclic organic compound due to the presence of nitrogen atoms within its ring structure.
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethoxy-4-quinazolinamine typically involves several steps:
The synthesis may require specific conditions such as controlled temperature and pH to optimize yields and purity. Analytical techniques like thin-layer chromatography and high-performance liquid chromatography are often employed to monitor the reaction progress and isolate the final product.
This structure indicates the presence of multiple functional groups that may contribute to its biological activity.
N-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethoxy-4-quinazolinamine can participate in various chemical reactions:
These reactions are significant for modifying the compound's properties or enhancing its biological activity. Reaction conditions such as temperature and solvent choice play crucial roles in determining the reaction pathways.
The mechanism of action for N-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethoxy-4-quinazolinamine is hypothesized based on its structural features:
Research indicates that compounds with similar structures have shown efficacy in enhancing cognitive functions and treating mood disorders by modulating neurotransmitter systems .
Relevant data regarding these properties can inform formulation strategies for pharmaceutical applications.
N-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethoxy-4-quinazolinamine has potential applications in:
This compound's diverse applications highlight its significance in both medicinal chemistry and pharmacology. Further research into its efficacy and safety profiles is essential for advancing its therapeutic potential.
Benzodioxolylmethyl-substituted quinazolinamines first gained prominence in the late 20th century as synthetic analogs of naturally occurring alkaloids. The earliest documented compounds in this category emerged from systematic efforts to modify the quinazoline core to enhance receptor affinity and metabolic stability. N-(1,3-Benzodioxol-5-ylmethyl)-6-chloro-4-quinazolinamine (CHEBI:93134) was among the first analogs reported, featuring a chloro substituent that later served as a synthetic handle for further derivatization [8]. This foundational work established benzodioxole as a privileged pharmacophore due to its ability to improve blood-brain barrier permeability—a critical feature for central nervous system (CNS)-targeted agents [5].
The late 1990s and early 2000s witnessed targeted structural refinements, exemplified by the synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethoxy-4-quinazolinamine (PubChem CID:1713) and its 6,7,8-trimethoxy variant (CAS# 150450-00-3). These modifications aimed to optimize electronic properties and hydrogen-bonding capacity while retaining the benzodioxole's π-electron-rich character. The 6,7-dimethoxy configuration specifically emerged as a key structural motif in kinase inhibitor development, with molecular modeling revealing enhanced binding to ATP pockets in pathological signaling proteins [3] [4].
Compound Name | Molecular Formula | CAS/Identifier | Structural Features |
---|---|---|---|
N-(1,3-Benzodioxol-5-ylmethyl)-6-chloro-4-quinazolinamine | C₁₆H₁₂ClN₃O₂ | CHEBI:93134 | Chloro substituent at C6; unsubstituted benzodioxole |
N-(1,3-Benzodioxol-5-ylmethyl)-6-methoxy-4-quinazolinamine | C₁₇H₁₅N₃O₃ | CID 1713 | Methoxy at C6; benzodioxole methyl linkage |
N-(1,3-Benzodioxol-5-ylmethyl)-6,7-dimethoxy-4-quinazolinamine | C₁₈H₁₇N₃O₄ | Not specified in sources | Dimethoxy at C6/C7; optimized steric bulk |
N-(1,3-Benzodioxol-5-ylmethyl)-6,7,8-trimethoxyquinazolin-4-amine | C₁₉H₁₉N₃O₅ | 150450-00-3 | Trimethoxy configuration; enhanced electron density |
Patent literature from 2011 (WO2011146819A2) marked a significant milestone, disclosing benzodioxolylmethyl quinazolinamines as modulators of NF-κB and α7 integrin pathways—molecular targets implicated in inflammation, neurodegeneration, and cancer. This established their translational relevance beyond initial antimicrobial applications [5] [6].
The 6,7-dimethoxyquinazolinamine scaffold confers distinctive physicochemical and topological properties essential for bioactivity. X-ray crystallographic analyses of analogs reveal that the coplanar dimethoxy substituents induce a characteristic electron density redistribution across the quinazoline ring. This enhances dipole moment (calculated: 4.2–4.8 D) and creates a complementary electrostatic profile for engaging polar enzyme active sites [4]. The methoxy groups further serve as hydrogen-bond acceptors, while the quinazoline N1 and N3 atoms act as critical hydrogen-bond donors—features exploited in molecular recognition of biological targets [6].
The N-(benzodioxol-5-ylmethyl) appendage contributes to pharmacological performance through two synergistic mechanisms:
Property | N-(1,3-Benzodioxol-5-ylmethyl)-6,7-dimethoxy-4-quinazolinamine | 6,7-Dimethoxy Analog without Benzodioxole | Significance |
---|---|---|---|
Molecular Weight (g/mol) | 323.3 | ~260–280 | Optimal for CNS penetration |
Topological PSA (Ų) | 49.8 | 35–40 | Balanced permeability/solubility |
logP (Calculated) | 2.98 | 1.2–1.8 | Enhanced membrane penetration |
Hydrogen Bond Donors | 1 | 1–2 | Target engagement capability |
Hydrogen Bond Acceptors | 5 | 3–4 | Solubility and binding interactions |
Synthetic accessibility further enhances the scaffold’s utility. Modern catalyst-free multicomponent reactions enable efficient construction of the quinazoline core under mild conditions (e.g., acetic acid, 80°C), as demonstrated in imidazoquinazoline syntheses [6]. This permits rapid generation of analog libraries for structure-activity relationship studies.
The structural architecture of N-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethoxy-4-quinazolinamine positions it as a strategic modulator of dysregulated signaling pathways in neurological and cardiovascular disorders. Molecular docking simulations predict high-affinity engagement (Ki = 12–85 nM) with two critical targets:
α7 Integrin Signaling: Benzodioxole’s lipophilic surface interacts with hydrophobic pockets in α7 integrin’s I-domain, suppressing its endocytosis-regulating activity. This offers a mechanism to counteract integrin-mediated smooth muscle hyperplasia in restenosis and cardiac remodeling [5].
Table 3: Predicted Molecular Interactions with Therapeutic Targets
Target | Key Interactions | Biological Consequence | Therapeutic Implication |
---|---|---|---|
NF-κB p65 subunit | - Quinazoline N3–H⋯Asp274 H-bond- C6/C7 methoxy⋯Lys221 van der Waals- Benzodioxole ⋯Ile263 hydrophobic contact | Blocks DNA binding and nuclear translocation | Neuroinflammatory diseases; Atherosclerosis |
α7 Integrin | - Benzodioxole oxygen ⋯Mg²⁺ coordination- Dimethoxyquinazoline ⋯Tyr157 π-stacking- Methylene linker ⋯Asp159 salt bridge | Stabilizes inactive conformation; reduces endocytosis | Restenosis; Myocardial remodeling |
The scaffold’s dual-targeting capability is further evidenced by structural parallels to clinical agents: Its benzodioxolylmethyl group mimics the pharmacophore of vasodilators like dilazep, while the dimethoxyquinazoline moiety resembles protein kinase inhibitors such as lapatinib. This confluence enables potential applications in cerebral ischemia (via vasodilation and anti-inflammatory effects) and cardiac hypertrophy (via kinase modulation) [5] [9].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0